molecular formula C3H3ClO3 B1361073 4-Chloro-1,3-dioxolan-2-one CAS No. 3967-54-2

4-Chloro-1,3-dioxolan-2-one

Cat. No. B1361073
CAS RN: 3967-54-2
M. Wt: 122.51 g/mol
InChI Key: OYOKPDLAMOMTEE-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dioxolan-2-one, also known as Chloroethylene carbonate, is a chemical compound with the formula C3H3ClO3 . It has a molecular weight of 122.507 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1,3-dioxolan-2-one can be represented by the InChI string: InChI=1S/C3H3ClO3/c4-2-1-6-3(5)7-2/h2H,1H2 .


Chemical Reactions Analysis

4-Chloro-1,3-dioxolan-2-one reacts with potassium fluoride under severe conditions to yield 4-fluoro-1,3-dioxolan-2-one .


Physical And Chemical Properties Analysis

4-Chloro-1,3-dioxolan-2-one has a refractive index of 1.454 (lit.) . It has a boiling point of 121-123 °C/18 mmHg (lit.) and a density of 1.504 g/mL at 25 °C (lit.) . It is practically insoluble in water .

Scientific Research Applications

Spectroscopic Studies

Research on cyclic carbonates, including 4-Chloro-1,3-dioxolan-2-one, has been conducted in spectroscopic studies. Infrared and Raman studies have provided insights into the structural aspects of these compounds. Such research is pivotal for understanding the molecular dynamics and chemical properties of these substances (Pethrick & Wilson, 1974).

Photochemical Reactions

The compound's behavior in photochemical reactions has been explored. For example, the photochemical chlorination of 2-trichloromethyl-1,3-dioxolane, a related compound, proceeds at specific carbon atoms, leading to chlorinated products. This study provides insights into the reactivity of 1,3-dioxolane derivatives under photochemical conditions (Atavin et al., 1973).

Synthetic Applications

4-Chloro-1,3-dioxolan-2-one has been utilized in the synthesis of various organic compounds. For instance, 4-hydroxymethyl-1,3-dioxolan-2-one was prepared from 1-chloro-2,3-epoxypropane, showcasing the compound's utility in organic synthesis under phase transfer catalysis conditions (Kossev, Koseva, & Troev, 2003).

Structural Analysis

Nuclear magnetic resonance (NMR) and ultrasonic absorption measurements have been conducted on 1,3-dioxolan-2-one and its derivatives, including the chloromethyl derivative. This research aids in understanding the molecular structure and dynamics of these compounds (Pethrick, Wyn-Jones, Hamblin, & White, 1969).

Chiroptical Studies

Chiroptical studies involving 1,3-dioxolane derivatives have been conducted. For example, a study on 2,2-dimethyl-1,3-dioxolane connected to pyrene moieties revealed cryptochirality, which was deciphered in the photoexcited state. Such studies contribute to understanding the chiroptical properties of dioxolane derivatives (Amako et al., 2015).

Pharmaceutical Intermediates

4-Chloro-1,3-dioxolan-2-one derivatives have been used as intermediates in pharmaceutical synthesis. For example, 3-Chloro-4-(2-bromomethyl-4-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an intermediate of the fungicide difenoconazole, showcases the compound's significance in the synthesis of agricultural chemicals (Xie Wei-sheng, 2007).

Phosphorus Derivatives Synthesis

The compound is instrumental in synthesizing phosphorus derivatives. A method has been reported for synthesizing mixed organic phosphorus compounds from 1,3-dioxolan-2-one. This provides a versatile route for obtaining various phosphorus derivatives (Ilia et al., 2003).

Electrochemical Applications

4-Chloro-1,3-dioxolan-2-one has been studied in electrochemical contexts, such as anodic fluorination. Such research can lead to the efficient production of fluorinated organic compounds, demonstrating the compound's role in electrochemical synthesis (Suzuki & Fuchigami, 2004).

Kinetic Studies

The kinetics of reactions involving 1,3-dioxolan-2-one derivatives, such as the breakdown of hemiorthoesters, have been explored. These studies are crucial for understanding the reactivity and stability of these compounds under various conditions (Capon & Dosunmu, 1984).

Synthetic Routes to Dioxolanes

Research has also been conducted on the synthesis of 1,3-dioxolane derivatives, including chloro derivatives, and their applications in creating new ortho-functionalized benzophenone derivatives. This showcases the compound's utility in synthesizing complex organic structures (Mazimba, Majinda, & Masesane, 2009).

Safety And Hazards

4-Chloro-1,3-dioxolan-2-one is classified as an irritant. It is irritating to eyes, respiratory system, and skin . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling this compound .

Future Directions

4-Chloro-1,3-dioxolan-2-one is used as an organic synthesis intermediate and lithium battery electrolyte additive . It is useful for preparing prodrugs . It can significantly extend the cycle life of lithium-ion batteries .

properties

IUPAC Name

4-chloro-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO3/c4-2-1-6-3(5)7-2/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOKPDLAMOMTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312786
Record name Chloroethylene carbonate
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Molecular Weight

122.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,3-dioxolan-2-one

CAS RN

3967-54-2
Record name Chloroethylene carbonate
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Record name 4-Chloro-1,3-dioxolan-2-one
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Record name 3967-54-2
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Record name Chloroethylene carbonate
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Record name 4-chloro-1,3-dioxolan-2-one
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Synthesis routes and methods

Procedure details

Monochloroethylene carbonate was prepared in the same manner as in (2) above. The prepared monochloroethylene carbonate (494 g) was dissolved in dibutyl carbonate (500 mL), and placed in a reaction vessel (2-liter volume). To the reaction vessel was dropwise added triethylamine (440 g) at 50° C. for 6 hours, for performing a reaction. The mixture was stirred further for 14 hours. The reaction mixture was cooled to room temperature, and triethylamine hydrochloride was filtered off and washed sufficiently with dibutyl carbonate. The filtrate (2,100 g) was placed at 30 mmHg to distill excessive triethylamine off, and then to collect 390 g of a vinylene carbonate distillate. The vinylene carbonate distillate was treated with silica gel and then subjected to fractional distillation at 30 mmHg to obtain 195 g of vinylene carbonate (b.p.: 73° C.) containing an extremely small amount of contaminant. The obtained vinylene carbonate was named “High purity vinylene carbonate”.
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
494 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
440 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
T MATSUURA, T KUNIEDA… - Chemical and …, 1977 - jstage.jst.go.jp
Telomers of vinylenecarbonate with tetrachloromethane, which possess the 4-chloro-1, 3-dioxolan—2—one structure as a terminal ring, underwent smooth and selective conversion …
Number of citations: 12 www.jstage.jst.go.jp
RA Pethrick, AD Wilson - Spectrochimica Acta Part A: Molecular …, 1974 - Elsevier
Infrared and Raman studies of 4-methyl-1,3-dioxolan-2-one, 4-chloro-methyl-1, 3-dioxolan-2-one, 4-chloro-1,3-dioxolan-2-one and 4,5-dichloro-1,3-dioxolan-2-one are reported. …
Number of citations: 39 www.sciencedirect.com
M Kobayashi, T Inoguchi, T Iida, T Tanioka… - Journal of fluorine …, 2003 - Elsevier
Direct fluorination of 1,3-dioxolan-2-one with elemental fluorine was successfully carried out to provide 4-fluoro-1,3-dioxolan-2-one, which was expected as an additive for lithium ion …
Number of citations: 77 www.sciencedirect.com
MJ Welsh - 1987 - search.proquest.com
The spin-lattice relaxation times, viscosities, and densities of several supercooled viscous fluids have been previously measured as a function of temperature and pressure in order to …
Number of citations: 3 search.proquest.com
R McMillan, H Slegr, ZX Shu, W Wang - Journal of Power Sources, 1999 - Elsevier
The electrolyte decomposition during the first lithiation of graphite is reduced to 85 mA h/g in an electrolyte containing equal volumes of fluoroethylene carbonate (Fluoro-EC) and of a co…
Number of citations: 368 www.sciencedirect.com
KB Rasal, GD Yadav, R Koskinen, R Keiski - Molecular Catalysis, 2018 - Elsevier
Cyclic carbonates are industrially important chemicals. In this work, an efficient synthesis of cyclic carbonate was achieved by cyclization of epoxide with CO 2 using nanocrystalline …
Number of citations: 22 www.sciencedirect.com
SY Kimura, Y Komaki, MJ Plewa… - Environmental science & …, 2013 - ACS Publications
Combined chlorine is increasingly being used as an alternative disinfectant to free chlorine to maintain a residual in drinking water distribution systems mainly because it would reduce …
Number of citations: 57 pubs.acs.org
P Gygax - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 107‐20‐0 ] C 2 H 3 ClO (MW 78.50) InChI = 1S/C2H3ClO/c3‐1‐2‐4/h2H,1H2 InChIKey = QSKPIOLLBIHNAC‐UHFFFAOYSA‐N (bifunctional electrophile; heterocycle building block; α‐…
Number of citations: 0 onlinelibrary.wiley.com
X Kang, W Ding, Z Gegen, X Zhang, Y Zhu… - Journal of Molecular …, 2023 - Elsevier
A bifunctional coordination polymer material is of great significance for the environmentally friendly applications due to its inherent advantages such as abundant active sites and …
Number of citations: 1 www.sciencedirect.com
DM Hodgson, J Kloesges, B Evans - Synthesis, 2009 - thieme-connect.com
Reaction of N-(2-chloroethylidene)-tert-butylsulfinamide with Grignard reagents or organoceriums gives terminal N-tert-butylsulfinyl aziridines in good yields and (mainly with …
Number of citations: 7 www.thieme-connect.com

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